N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a benzamide-linked ethyl group and at the 6-position with a sulfanyl moiety attached to a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. The pyrrolidine ring introduces rigidity and basicity, while the sulfanyl group may facilitate redox interactions or disulfide bonding.
Properties
IUPAC Name |
N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c27-19(25-12-4-5-13-25)14-29-18-9-8-16-22-23-17(26(16)24-18)10-11-21-20(28)15-6-2-1-3-7-15/h1-3,6-9H,4-5,10-14H2,(H,21,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMJOCGQRREDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under reductive amination conditions.
Construction of the Triazolopyridazine Core: This step involves the cyclization of hydrazine derivatives with appropriate diketones or aldehydes.
Attachment of the Sulfanyl Group: This is usually done through nucleophilic substitution reactions.
Coupling with Benzamide: The final step involves coupling the triazolopyridazine intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Reactivity
The synthesis involves multi-step pathways, starting with the formation of the triazolo-pyridazine scaffold. Key reactions include:
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Cyclocondensation : Formation of the triazolo[4,3-b]pyridazine ring via cyclization of hydrazine derivatives with carbonyl-containing precursors .
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Thioether Formation : Introduction of the sulfanyl group via nucleophilic substitution between a pyridazine-thiol intermediate and 2-chloro-N-pyrrolidinylacetamide.
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Amide Coupling : Final benzamide attachment using carbodiimide-mediated coupling (e.g., EDCI or DCC) between the ethylamine side chain and benzoic acid derivatives.
Triazolo-Pyridazine Core
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Electrophilic Substitution : The electron-deficient pyridazine ring undergoes nitration or halogenation at the 5-position under acidic conditions.
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Nucleophilic Attack : The triazole nitrogen can participate in alkylation or acylation reactions, though steric hindrance from the fused ring system limits reactivity .
Sulfanyl Group
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Oxidation : The thioether (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) with oxidizing agents like mCPBA or H₂O₂.
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Displacement Reactions : The sulfur atom acts as a leaving group in SN2 reactions with strong nucleophiles (e.g., amines or alkoxides).
Benzamide Moiety
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Hydrolysis : The amide bond hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield benzoic acid and the corresponding amine .
Stability Under Reaction Conditions
Pathway A: Sulfur Oxidation
Reaction with mCPBA (1.2 eq.) in DCM at 0°C yields the sulfoxide derivative (89% purity by HPLC).
Pathway B: Amide Hydrolysis
Treatment with 6M HCl at reflux for 4 hours produces benzoic acid and 2-(6-sulfanyltriazolo-pyridazin-3-yl)ethylamine .
Pathway C: Triazole Alkylation
Limited success reported due to steric hindrance; methyl iodide in DMF with NaH yields <20% N-methylated product .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide typically involves multi-step reactions starting from simpler precursors. The incorporation of the triazole and pyridazine moieties is crucial for its biological activity.
Chemical Structure:
The compound features a benzamide core linked to a triazolo-pyridazine structure through a sulfur-containing ethyl group. The presence of the pyrrolidine ring further enhances its pharmacological profile.
Antimicrobial Properties
Recent studies have indicated that derivatives of triazoles exhibit notable antimicrobial activities. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Enterococcus faecalis | 16 µg/mL |
| Bacillus cereus | 64 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines. Similar triazole derivatives have demonstrated significant cytotoxic effects on A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
Enzyme Inhibition
This compound has also been investigated as a potential inhibitor of c-Met kinase, an important target in cancer therapy due to its role in tumor growth and metastasis .
Triazole Derivatives in Cancer Research
In a study published in Nature Communications, triazole derivatives were synthesized and tested for their ability to inhibit c-Met kinase activity. One derivative exhibited an IC50 value of 48 nM against c-Met, indicating strong inhibitory potential .
Antimicrobial Screening
A comprehensive screening of various triazole compounds showed that those containing the pyrrolidine moiety had enhanced antimicrobial properties compared to their non-pyrrolidine counterparts. This was attributed to the increased lipophilicity and ability to penetrate bacterial membranes more effectively .
Mechanism of Action
The mechanism of action of N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
*Estimated based on formula C20H23N5O2S.
Physicochemical and Electronic Properties
- Pyrrolidine vs. Aromatic Substituents : The target’s pyrrolidine group (rigid, basic) contrasts with ’s mesityl (bulky, hydrophobic) and ’s dimethoxyphenethyl (flexible, polar). These differences influence solubility, membrane permeability, and binding pocket compatibility .
- Sulfanyl Group : Common in all analogues, suggesting a role in redox activity or covalent binding. Electrochemical properties (e.g., electron-accepting ability) may vary slightly due to substituent electronic effects .
Biological Activity
N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and the implications of its structure on pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Triazole Ring : Utilizing 1,2,4-triazole derivatives which are known for their diverse biological activities.
- Pyridazine Incorporation : The introduction of pyridazine moieties enhances the compound's interaction with biological targets.
- Amide Bond Formation : The final step often involves coupling reactions to form the amide linkage with benzamide.
Antimicrobial Activity
Studies have shown that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. The biological activity of this compound was evaluated against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Moderate |
| Pseudomonas aeruginosa | Low |
The compound demonstrated moderate activity against Staphylococcus aureus, including multidrug-resistant strains, suggesting potential for further development as an antimicrobial agent .
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds. For example, derivatives of pyrrolidine and triazole have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 35 |
In vitro assays indicated that this compound significantly reduced cell viability in A549 cells by inducing apoptosis .
Structure–Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Key features include:
Pyrrolidine Moiety : Enhances solubility and bioavailability.
Triazole and Pyridazine Rings : Essential for antimicrobial and anticancer activity due to their ability to interact with various biological targets.
Benzamide Linkage : Provides structural stability and may influence binding affinity to target proteins.
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various triazole derivatives, this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics like penicillin and vancomycin . This suggests its potential use as an adjunct therapy in treating resistant infections.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer efficacy of related compounds revealed that those with similar structural motifs significantly inhibited A549 cell growth. The study concluded that modifications at the pyrrolidine position could enhance cytotoxicity while minimizing effects on non-cancerous cells .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires careful control of reaction conditions such as temperature (60–120°C), solvent selection (e.g., DMSO or THF for polar intermediates), and catalyst loading (e.g., palladium for cross-coupling reactions). Multi-step routes often involve sequential functionalization of the pyridazine core, followed by sulfanyl and benzamide group introductions. Purification via column chromatography (silica gel, gradient elution) and monitoring via TLC or HPLC are critical for isolating high-purity intermediates and final products .
Q. Which analytical techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by area normalization).
- X-ray Crystallography (if applicable): Resolves ambiguities in complex stereoelectronic arrangements .
Q. What biological activities are predicted based on structural features?
The triazolo-pyridazine core and pyrrolidinyl-sulfanyl moiety suggest potential kinase inhibition or GPCR modulation. Analogous compounds exhibit anticancer (e.g., tubulin inhibition) and anti-inflammatory activity via COX-2 suppression. Preliminary in silico docking (e.g., AutoDock Vina) supports interactions with ATP-binding pockets .
Q. How can solubility challenges be addressed during in vitro testing?
Use co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Tween-80). Micellar formulations or salt formation (e.g., hydrochloride) may enhance aqueous solubility. Solubility parameters (logP ~3.5) can guide solvent selection .
Advanced Questions
Q. How can contradictions in spectral data (e.g., NMR) during structural elucidation be resolved?
- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded aromatic regions.
- Isotopic Labeling: 15N/13C labeling clarifies nitrogen/heterocyclic connectivity.
- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., triazolo-pyridazine derivatives in ) .
Q. What strategies improve yields in multi-step synthetic routes?
- Step-Wise Optimization: Vary stoichiometry (1.2–2.0 eq for nucleophiles) and reaction time (monitored via TLC).
- Flow Chemistry: Enhances heat/mass transfer (e.g., Omura-Sharma-Swern oxidation in continuous flow, reducing side-product formation).
- Microwave-Assisted Synthesis: Accelerates cyclization steps (e.g., triazole ring closure at 150°C/10 min) .
Q. How should structure-activity relationship (SAR) studies be designed?
- Functional Group Variation: Modify pyrrolidinyl (e.g., substituent bulk) or benzamide (e.g., electron-withdrawing groups) to assess potency.
- In Vitro Assays: Test against kinase panels (e.g., EGFR, VEGFR2) and cytotoxicity screens (MTT assay).
- Computational Modeling: MD simulations to predict binding affinity and selectivity .
Q. What methodologies analyze reaction kinetics during synthesis?
- HPLC Monitoring: Quantify intermediate conversion rates (e.g., sulfanyl group coupling efficiency).
- Kinetic Modeling: Pseudo-first-order approximations for nucleophilic substitutions.
- Design of Experiments (DoE): Statistical optimization (e.g., response surface methodology) for temperature/pH interactions .
Q. How can computational modeling predict biological target interactions?
- Molecular Docking: Glide/SP docking against crystallographic targets (e.g., PDB: 1M17 for kinase inhibition).
- Pharmacophore Mapping: Identify critical H-bond acceptors (e.g., triazole N-atoms) and hydrophobic pockets.
- Free Energy Perturbation (FEP): Quantify ΔΔG for pyrrolidinyl substituent modifications .
Q. What parameters are critical for scaling synthesis to pilot scale?
- Continuous Flow Reactors: Improve reproducibility and reduce exothermic risks ().
- Solvent Recovery: Distillation for THF/DCM reuse.
- Process Analytical Technology (PAT): In-line IR spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
